

The Evolving Landscape of YAP-TEAD Inhibition: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ONO-RS-347

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A comprehensive analysis of first-generation YAP-TEAD inhibitors reveals both promise and challenges, paving the way for novel therapeutic strategies. While the specific compound **"ONO-RS-347"** did not yield public data as a YAP-TEAD inhibitor in our search, this guide provides a detailed comparison of established first-generation inhibitors against emerging approaches, offering a valuable resource for researchers in oncology and drug development.

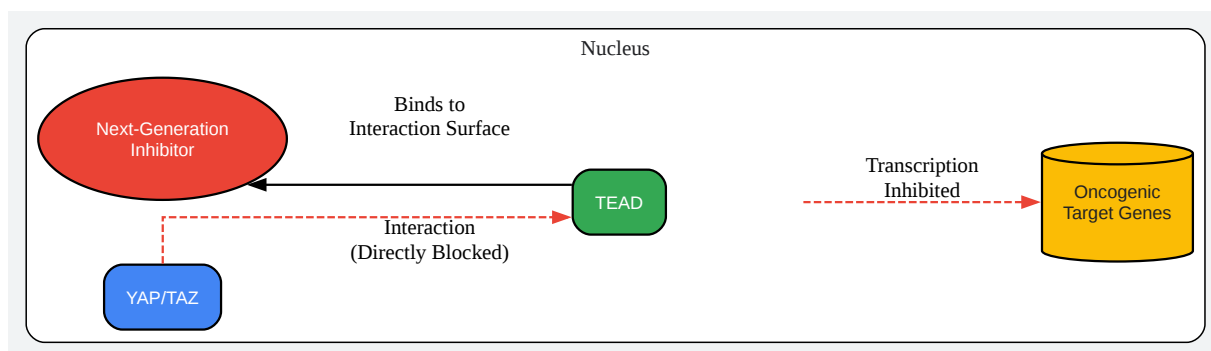
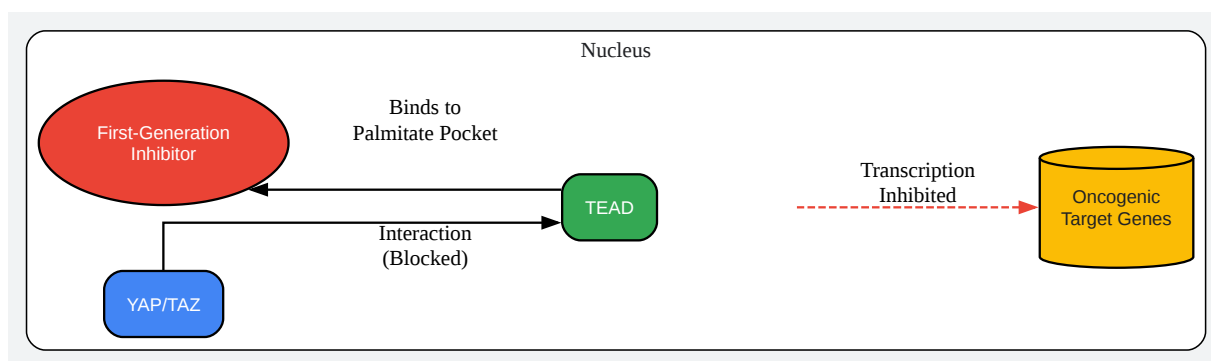
The Hippo-YAP-TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^[1] Its dysregulation is a key driver in a variety of cancers, making the protein-protein interaction between the transcriptional co-activator YAP (Yes-associated protein) and the transcription factor TEAD (TEA domain) an attractive target for therapeutic intervention.^[2] ^[3] First-generation small molecule inhibitors have primarily focused on an allosteric approach, targeting the central lipid pocket of TEAD, which is crucial for its interaction with YAP.

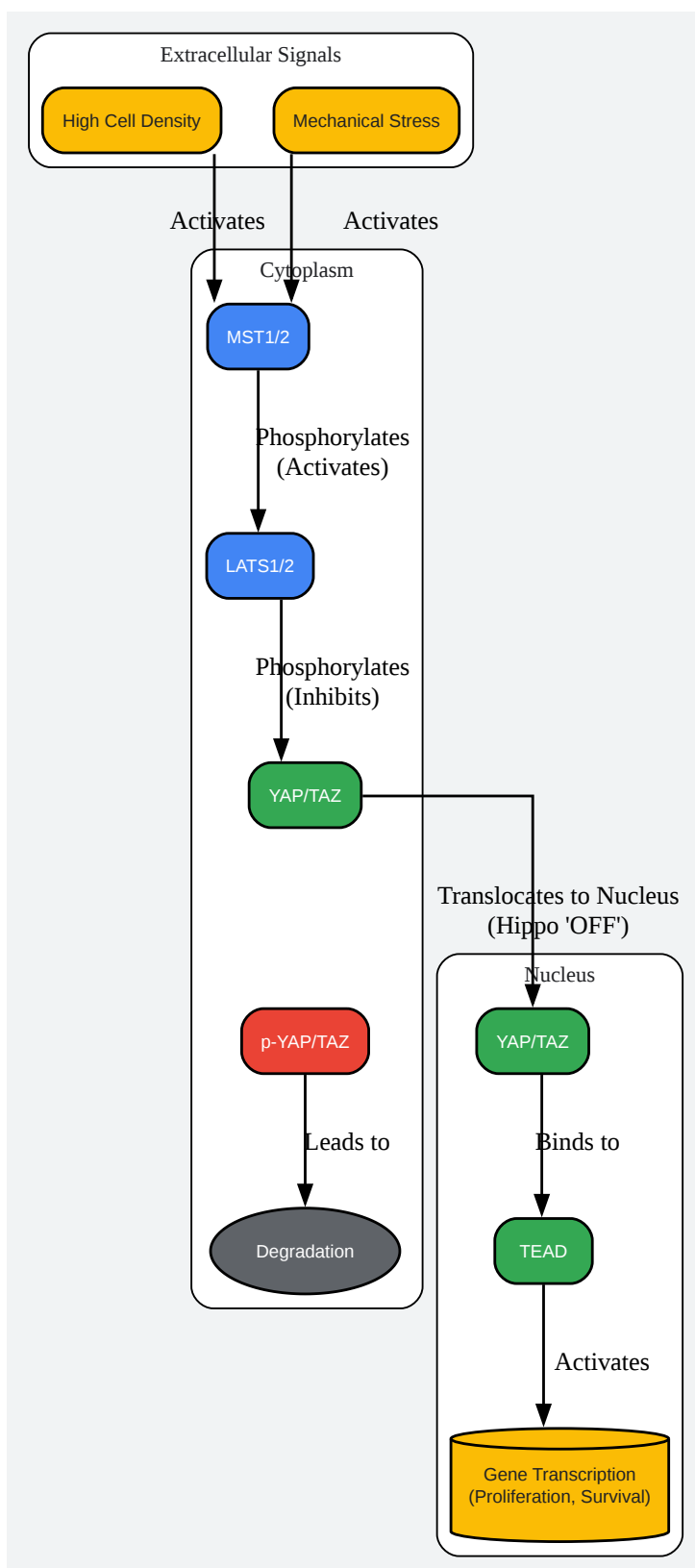
First-Generation YAP-TEAD Inhibitors: A Focus on the Palmitoylation Pocket

The majority of first-generation YAP-TEAD inhibitors function by binding to a conserved cysteine residue within the central lipid-binding pocket of TEAD transcription factors.^[4]^[5] This pocket is normally occupied by a palmitate molecule, a post-translational modification essential for the stable interaction between TEAD and YAP/TAZ.^[4] By occupying this pocket, these inhibitors allosterically prevent the YAP/TAZ-TEAD association, thereby inhibiting the transcription of oncogenic genes.^[6]

Mechanism of Action: First-Generation Inhibitors

First-generation inhibitors, such as VT3989 and K-975, are designed to be potent and selective for the TEAD palmitoylation pocket.[4][7] This mechanism has shown promise in preclinical models and early clinical trials, particularly in tumors with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.[4][8]





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